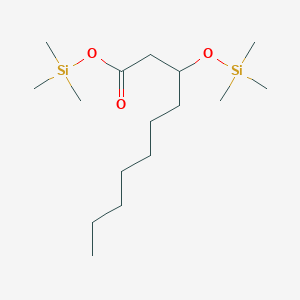

Trimethylsilyl 3-trimethylsilyloxydecanoate

Description

BenchChem offers high-quality Trimethylsilyl 3-trimethylsilyloxydecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl 3-trimethylsilyloxydecanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

trimethylsilyl 3-trimethylsilyloxydecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O3Si2/c1-8-9-10-11-12-13-15(18-20(2,3)4)14-16(17)19-21(5,6)7/h15H,8-14H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIXAIPBPDYHHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339063 |

Source

|

| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136814-75-0 |

Source

|

| Record name | trimethylsilyl 3-trimethylsilyloxydecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Trimethylsilyl 3-trimethylsilyloxydecanoate: Chemical Dynamics, GC-MS Profiling, and Biomarker Applications

Audience: Analytical Chemists, Microbiologists, and Biopharmaceutical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Biological Significance

In the realm of biopharmaceutical quality control and microbiological profiling, the accurate quantification of endotoxins (Lipid A) and virulence factors (e.g., rhamnolipids) is paramount. Trimethylsilyl 3-trimethylsilyloxydecanoate is the di-trimethylsilyl (di-TMS) derivative of (R)-3-hydroxydecanoic acid (3-HDA) , a medium-chain β -hydroxy fatty acid that serves as a highly specific biomarker for Pseudomonas species and Gram-negative bacterial cell walls.

Because native 3-HDA possesses polar hydroxyl and carboxyl groups, it exhibits strong intermolecular hydrogen bonding, leading to high boiling points and poor chromatographic resolution. Derivatization into its di-TMS form neutralizes these active hydrogens, drastically increasing volatility and thermal stability for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This whitepaper details the chemical properties, validated derivatization protocols, and mass spectral fragmentation mechanics of this critical analyte.

Chemical Properties & Structural Dynamics

The conversion of 3-HDA to its di-TMS derivative is achieved via a nucleophilic attack of the target's oxygen atoms on the silicon atom of a silylating reagent. This yields a molecule where both the carboxylic acid and the secondary hydroxyl group are protected by TMS moieties 1.

Table 1: Key Chemical and Physical Properties

| Property | Value |

| IUPAC Name | trimethylsilyl 3-trimethylsilyloxydecanoate |

| Chemical Formula | C₁₆H₃₆O₃Si₂ |

| Molecular Weight | 332.63 g/mol |

| CAS Registry Number | 136814-75-0 |

| PubChem CID | 553117 |

| Precursor Molecule | (R)-3-hydroxydecanoic acid (Myrmicacin) |

| Derivatization Targets | Carboxylic acid (-COOH) and Hydroxyl (-OH) |

Analytical Workflow: GC-MS Protocol

To ensure a self-validating analytical system, the derivatization protocol must be strictly controlled. Incomplete silylation—often caused by residual moisture—yields a mono-TMS artifact that skews quantitative recovery. The inclusion of an internal standard (e.g., 3-hydroxytetradecanoic acid-d3) is mandatory to validate extraction efficiency and derivatization completeness.

Step-by-Step Methodology: Extraction and Derivatization

-

Sample Preparation & Acid Hydrolysis:

-

Action: Subject the biological matrix (e.g., bacterial pellet or biomanufacturing fluid) to acidic hydrolysis using 1 M HCl in methanol at 85°C for 2 hours.

-

Causality: This step quantitatively cleaves the ester and amide bonds in complex lipopolysaccharides (LPS) or rhamnolipids, releasing free (R)-3-hydroxydecanoic acid 2.

-

-

Liquid-Liquid Extraction & Desiccation:

-

Action: Add hexane/water (1:1 v/v), vortex vigorously, and recover the upper organic layer. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

-

Causality: Complete desiccation is critical. TMS reagents are highly hygroscopic; trace water hydrolyzes the reagent, terminating the reaction prematurely.

-

-

TMS Derivatization:

-

Action: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine to the dried residue. Incubate at 80°C for 45 minutes.

-

Causality: Pyridine acts as a solvent and acid scavenger. TMCS acts as a Lewis acid catalyst, enhancing the silylating power of BSTFA to ensure the sterically hindered secondary hydroxyl group at the C3 position is fully converted into a trimethylsilyl ether 3.

-

-

GC-MS Injection:

-

Action: Inject 1 µL of the mixture into the GC-MS in splitless mode. Utilize a temperature ramp (e.g., 100°C to 280°C at 10°C/min).

-

Causality: Splitless injection maximizes sensitivity for low-abundance biomarkers. The optimized thermal ramp ensures the di-TMS derivative elutes as a sharp, symmetrical peak, preventing co-elution with other aliphatic acids.

-

Fig 1: Step-by-step GC-MS analytical workflow for the extraction and derivatization of 3-HDA.

Mass Spectral Fragmentation Mechanisms

Under standard Electron Impact (EI) ionization at 70 eV, trimethylsilyl 3-trimethylsilyloxydecanoate exhibits a highly predictable and diagnostic fragmentation pattern. Understanding these mechanistic cleavages is essential for mass spectral library validation and Selected Ion Monitoring (SIM) assay design.

Table 2: Diagnostic EI-MS Fragments (70 eV)

| m/z Ratio | Fragment Identity / Cleavage Mechanism |

| 332 | Molecular Ion [M]⁺ : Represents the intact di-TMS derivative. |

| 317 | [M - CH₃]⁺ : Formed by the loss of a methyl radical from one of the TMS groups. |

| 233 | [M - C₇H₁₅]⁺ : Generated via α -cleavage between C3 and C4, losing the aliphatic tail. |

| 201 | [M - •CH₂COOTMS]⁺ : Generated via α -cleavage between C2 and C3. |

| 73 | [Si(CH₃)₃]⁺ : The ubiquitous trimethylsilyl cation. |

Mechanistic Insight: The prominent fragments at m/z 233 and m/z 201 are the result of α -cleavage on either side of the C3 carbon. This cleavage is highly favored because the resulting positive charge is stabilized by the adjacent oxygen atom of the TMS ether group 4.

Applications in Biopharmaceutical Drug Development

In biomanufacturing, the quantification of 3-hydroxy fatty acids via GC-MS serves as a robust, orthogonal method to the traditional Limulus Amebocyte Lysate (LAL) assay for endotoxin detection. This is particularly vital when dealing with Low Endotoxin Recovery (LER) , a phenomenon where matrix components (like surfactants or chelating buffers) mask endotoxins from LAL reagents.

By chemically extracting and derivatizing 3-HDA, analysts bypass the biological masking effect entirely. 3-HDA is incorporated into the Lipid A core early in its biosynthesis via the LpxA acyltransferase pathway, making it an immutable stoichiometric marker for endotoxin load.

Fig 2: Role of 3-hydroxydecanoic acid derivatives in the LpxA/LpxC Lipid A biosynthesis pathway.

Conclusion

Trimethylsilyl 3-trimethylsilyloxydecanoate represents the analytical bridge between complex microbiological matrices and high-precision quantitative chemistry. By understanding the thermodynamic necessity of its derivatization, the causality behind its analytical extraction, and the quantum mechanics of its mass spectral fragmentation, researchers can deploy this molecule as a highly reliable biomarker. Whether investigating Pseudomonas virulence factors or validating the safety of biopharmaceutical formulations against endotoxin contamination, the di-TMS derivative of 3-HDA remains a cornerstone of modern GC-MS lipidomics.

References

-

Title: Trimethylsilyl 3-trimethylsilyloxydecanoate | C16H36O3Si2 | CID 553117 - PubChem Source: nih.gov URL: 1

-

Title: Electron impact mass spectrum of 3-hydroxydecanoic acid, 2TMS Source: researchgate.net URL: 4

-

Title: Gas Chromatography/Electron-Capture Negative Ion Mass Spectrometry for the Quantitative Determination of 2- and 3-Hydroxy Fatty Acids in Bovine Milk Fat Source: acs.org URL: 3

-

Title: Chemical structure of cichorinotoxin, a cyclic lipodepsipeptide that is produced by Pseudomonas cichorii Source: beilstein-journals.org URL: 2

Sources

- 1. Trimethylsilyl 3-trimethylsilyloxydecanoate | C16H36O3Si2 | CID 553117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Chemical structure of cichorinotoxin, a cyclic lipodepsipeptide that is produced by Pseudomonas cichorii and causes varnish spots on lettuce [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Trimethylsilyl 3-trimethylsilyloxydecanoate (CAS 136814-75-0): The Definitive Analytical Biomarker for Pseudomonas and Rhamnolipid Profiling

Executive Summary

In the fields of microbial metabolomics, phytopathology, and biosurfactant engineering, the precise quantification of medium-chain hydroxy fatty acids is a critical analytical bottleneck. Trimethylsilyl 3-trimethylsilyloxydecanoate (CAS 136814-75-0) is the fully derivatized, di-trimethylsilyl (TMS) form of 3-hydroxydecanoic acid (3-OH-10:0) .

As a Senior Application Scientist, I frequently rely on this specific derivative to bypass the analytical limitations of the parent compound. Free 3-hydroxydecanoic acid exhibits strong intermolecular hydrogen bonding, leading to high boiling points, thermal degradation, and severe peak tailing during gas chromatography. By converting the molecule into its di-TMS derivative, we achieve a highly volatile, thermally stable analyte that serves as the gold-standard biomarker for detecting Pseudomonas endotoxins (Lipid A), quantifying rhamnolipid biosurfactants, and studying plant immune elicitors.

The Biological Imperative: Why Target 3-Hydroxydecanoic Acid?

Before detailing the analytical chemistry, it is crucial to understand the causality behind why we target this specific carbon chain. The parent compound, 3-hydroxydecanoic acid, is not a random metabolic byproduct; it is a highly conserved structural motif in several key biological systems:

-

Lipopolysaccharides (Endotoxins): 3-OH-10:0 is a primary fatty acyl chain anchored to the glucosamine backbone of Lipid A in Pseudomonas aeruginosa. Its presence is a direct diagnostic marker for Gram-negative bacterial contamination .

-

Rhamnolipid Biosurfactants: Pseudomonas species synthesize biosurfactants by dimerizing (R)-3-hydroxydecanoyl-CoA into 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) via the RhlA enzyme. The C10-C10 dimer is the most abundant congener .

-

Plant Innate Immunity: HAAs and free 3-OH-10:0 act as potent elicitors. They are directly perceived by the LORE (LipoOligosaccharide-specific Reduced Elicitation) receptor in plants like Arabidopsis thaliana, triggering a robust immune defense .

Biosynthetic pathway of 3-hydroxydecanoic acid into rhamnolipids and immune signaling.

Quantitative Data & Chemical Properties

To establish a robust analytical method, one must understand both the physicochemical properties of the target and the diagnostic mass spectrometry fragments that validate its identity. The di-TMS derivatization replaces the active hydrogens on both the C1 carboxylic acid and the C3 hydroxyl group.

Table 1: Physicochemical and Analytical Properties of CAS 136814-75-0

| Parameter | Value / Description | Analytical Significance |

| Chemical Formula | C16H36O3Si2 | Confirms the addition of two TMS groups (+144 Da). |

| Molecular Weight | 332.62 g/mol | Yields the molecular ion [M+] at m/z 332. |

| Diagnostic Ion 1 | m/z 317 | Represents [M - CH3]+, confirming the TMS ether presence. |

| Diagnostic Ion 2 | m/z 233 | Results from α-cleavage at the C3 position (loss of C4-C10 tail). |

| Diagnostic Ion 3 | m/z 201 | Results from the complementary α-cleavage at C3. |

| Parent CMC (pH 4) | ~380 μM | Critical Micelle Concentration of the parent rhamnolipid precursor. |

Data synthesized from established GC-MS spectral libraries and rhamnolipid characterization studies .

Self-Validating Analytical Methodology: GC-MS Profiling

The following protocol outlines the extraction, cleavage, and derivatization of biological samples to yield Trimethylsilyl 3-trimethylsilyloxydecanoate.

Causality in Experimental Design: We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) supplemented with 1% TMCS (Trimethylchlorosilane). The C3 hydroxyl group of 3-hydroxydecanoic acid is sterically hindered by the aliphatic tail. BSTFA alone is often insufficient for complete conversion. The addition of 1% TMCS acts as a powerful catalyst, increasing the electrophilicity of the silylating reagent to ensure 100% derivatization yield, thereby preventing split peaks in the chromatogram.

Step-by-Step Derivatization Protocol

-

Sample Hydrolysis: Lyophilize 5 mL of bacterial supernatant or plant exudate. Subject the dry biomass to acidic methanolysis (1 M HCl in methanol, 85°C for 2 hours) to cleave HAAs or Lipid A into free 3-hydroxydecanoic acid monomers.

-

Extraction: Add 2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 60 seconds. Extract the upper organic (hexane) layer, which now contains the free fatty acids.

-

Drying: Evaporate the hexane extract to absolute dryness under a gentle stream of ultra-pure Nitrogen gas. Critical: Any residual moisture will immediately quench the TMS reagents.

-

Derivatization: Add 50 μL of anhydrous pyridine (as an acid scavenger) and 50 μL of BSTFA + 1% TMCS to the dried residue.

-

Incubation: Seal the vial and heat at 80°C for 45 minutes. The elevated temperature provides the thermodynamic drive necessary to overcome the activation energy of the sterically hindered C3 etherification.

-

GC-MS Injection: Cool to room temperature and inject 1 μL into the GC-MS (e.g., using a DB-5MS column).

The Self-Validation System

To ensure the trustworthiness of this protocol, the system must validate itself during data analysis:

-

Reagent Viability Check: Inspect the baseline at the beginning of the chromatogram for m/z 73 (trimethylsilyl ion) and m/z 75 (dimethylsilanol ion). Their presence confirms the silylating reagent was active and not quenched by water.

-

Identity Confirmation: Locate the peak with a parent ion of m/z 332. Calculate the intensity ratio of m/z 233 to m/z 201. This ratio must remain constant across all biological replicates; a deviation indicates co-elution of an isobaric interference.

Self-validating analytical workflow for GC-MS profiling of CAS 136814-75-0.

Conclusion

Trimethylsilyl 3-trimethylsilyloxydecanoate (CAS 136814-75-0) is far more than a chemical derivative; it is the analytical bridge that allows researchers to accurately probe the complex lipid dynamics of Gram-negative bacteria and plant immune responses. By strictly adhering to the catalyzed derivatization protocol and utilizing the specific α-cleavage diagnostic ions (m/z 233 and 201), scientists can achieve highly reproducible, self-validating quantification of this vital biological marker.

References

-

PubChem . "Trimethylsilyl 3-trimethylsilyloxydecanoate | C16H36O3Si2 | CID 553117". National Center for Biotechnology Information.[Link]

-

Kutschera, A., et al. (2019) . "Bacterial rhamnolipids and their 3-hydroxyalkanoate precursors activate Arabidopsis innate immunity through two independent mechanisms". Proceedings of the National Academy of Sciences (PNAS).[Link]

-

Ciesielska, K., et al. (2020) . "Optimization of a Chemical Synthesis for Single-Chain Rhamnolipids". ACS Omega.[Link]

-

Wang, Y., et al. (2023) . "Rapid and Sensitive Direct Detection of Endotoxins by Pyrolysis–Gas Chromatography–Mass Spectrometry". Analytical Chemistry (via PMC).[Link]

-

Raspotnig, G., et al. (2022) . "The scent gland chemistry of Gagrellinae (Opiliones, Sclerosomatidae): evidence for sequestration of myrmicacin in a species of Prionostemma". Chemoecology (via PMC).[Link]

An In-depth Technical Guide to the Physical and Chemical Properties of Silylated Decanoic Acid

Introduction

In the landscape of pharmaceutical research and drug development, the strategic modification of bioactive molecules is a cornerstone of innovation. Silylation, the process of replacing an active hydrogen atom with a silyl group, is a powerful and versatile derivatization technique. This guide provides a comprehensive exploration of the physical and chemical properties of silylated decanoic acid, with a particular focus on its most common derivative, trimethylsilyl decanoate.

Decanoic acid, a ten-carbon saturated fatty acid, is a naturally occurring compound with established roles in various biological processes and industrial applications, including the synthesis of esters for fragrances and as a component in pharmaceuticals.[1] The silylation of its carboxylic acid moiety dramatically alters its physicochemical characteristics, enhancing its utility in analytical methods and as a reactive intermediate in organic synthesis. This transformation is particularly relevant for drug development professionals, as it can improve the volatility of drug candidates for analytical characterization and serve as a strategic step in the synthesis of complex pharmaceutical ingredients.

This document will delve into the key physical and chemical attributes of silylated decanoic acid, provide detailed experimental protocols for its preparation and analysis, and explore its applications within the pharmaceutical industry. The insights provided are grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical relevance for researchers and scientists in the field.

I. Physicochemical Characterization of Trimethylsilyl Decanoate

The conversion of the polar carboxylic acid group of decanoic acid to a less polar trimethylsilyl ester profoundly impacts its physical properties. This alteration is fundamental to its application in techniques such as gas chromatography.

Physical Properties

| Property | Decanoic Acid | Trimethylsilyl Decanoate (Predicted) | Rationale for Prediction |

| Molecular Formula | C10H20O2 | C13H28O2Si | Replacement of H with Si(CH3)3 |

| Molecular Weight | 172.26 g/mol | 244.45 g/mol [2] | Addition of Si(CH3)3 group |

| Melting Point | 31.5 °C[3] | < 0 °C | Silylation disrupts the hydrogen bonding present in the carboxylic acid dimer, leading to a significant decrease in melting point. |

| Boiling Point | 268-270 °C[4] | ~230-250 °C | While the molecular weight increases, the elimination of hydrogen bonding significantly increases volatility. The boiling point is expected to be slightly lower than or similar to that of decanoic acid. |

| Density | 0.893 g/mL at 25 °C[4] | ~0.85-0.88 g/mL | The introduction of the less dense silyl group is expected to slightly decrease the overall density. |

| Solubility | Soluble in most organic solvents, sparingly soluble in water.[3] | Highly soluble in nonpolar organic solvents (e.g., hexane, ether, dichloromethane).[5][6] | The nonpolar trimethylsilyl group enhances solubility in nonpolar solvents. It is expected to be insoluble in water. |

Table 1: Comparison of the Physical Properties of Decanoic Acid and Predicted Properties of Trimethylsilyl Decanoate.

Spectroscopic Properties

Spectroscopic analysis is essential for the confirmation of structure and purity of silylated decanoic acid.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier analytical technique for silylated fatty acids.[7] The electron ionization (EI) mass spectrum of trimethylsilyl decanoate exhibits characteristic fragmentation patterns that are invaluable for its identification.

Key fragments include:

-

[M-15]+: Loss of a methyl group from the trimethylsilyl moiety, a very common and often abundant ion in the mass spectra of TMS derivatives.[8]

-

m/z 73: The trimethylsilyl cation, [Si(CH3)3]+, which is often the base peak.[9]

-

m/z 117: Resulting from a McLafferty-type rearrangement.[10]

-

m/z 145: Formed by hydrogen transfer from the alkyl chain to the carbonyl oxygen followed by cleavage.[10]

The fragmentation pattern provides a unique fingerprint for the molecule, allowing for its unambiguous identification in complex mixtures.[10][11]

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The trimethylsilyl group will exhibit a sharp singlet at approximately 0.2-0.3 ppm.[12] The protons on the decanoic acid chain will show characteristic multiplets in the upfield region (0.8-2.5 ppm).

-

¹³C NMR: The carbons of the trimethylsilyl group will appear as a single peak at approximately 0 ppm.[13] The carbonyl carbon will be shifted compared to the parent carboxylic acid.

-

²⁹Si NMR: This technique is particularly useful for confirming the presence and chemical environment of the silicon atom. The ²⁹Si chemical shift for a silyl ester is distinct from that of other silylated functional groups.

II. Chemical Properties and Reactivity

The chemical behavior of silylated decanoic acid is dominated by the reactivity of the silyl ester linkage.

Hydrolytic Instability

A defining characteristic of silyl esters is their susceptibility to hydrolysis, regenerating the carboxylic acid and a silanol, which typically dimerizes to a disiloxane. This reaction is catalyzed by both acid and base.[14]

The rate of hydrolysis is influenced by several factors:

-

Steric Hindrance: Bulkier silyl groups (e.g., tert-butyldimethylsilyl) exhibit greater stability towards hydrolysis compared to the trimethylsilyl group.[15]

-

pH: Hydrolysis is significantly faster at acidic or basic pH compared to neutral conditions.

-

Solvent: The presence of water and protic solvents will facilitate hydrolysis.[8]

This inherent lability is a double-edged sword. While it necessitates careful handling and storage in anhydrous conditions, it also allows for the easy removal of the silyl group when it is used as a protecting group in organic synthesis.[16]

Caption: Hydrolysis of trimethylsilyl decanoate.

Reactivity as a Synthetic Intermediate

Silyl esters are activated forms of carboxylic acids and can be used as versatile intermediates in organic synthesis.[16] They can react with nucleophiles at the carbonyl carbon, leading to the formation of other carboxylic acid derivatives such as amides and other esters. This reactivity makes silylated decanoic acid a useful precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients.

III. Experimental Protocols

The following sections provide standardized procedures for the synthesis and analysis of trimethylsilyl decanoate.

Synthesis of Trimethylsilyl Decanoate

Objective: To prepare trimethylsilyl decanoate from decanoic acid for subsequent analysis or use as a synthetic intermediate.

Materials:

-

Decanoic acid

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[17]

-

Anhydrous pyridine (or other aprotic solvent like dichloromethane or acetonitrile)[17]

-

Glass reaction vial with a PTFE-lined cap

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10 mg of decanoic acid into a clean, dry reaction vial. It is crucial that all glassware and reagents are anhydrous, as silylating reagents are moisture-sensitive.[17]

-

Solvent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the decanoic acid.

-

Silylating Reagent Addition: Add 200 µL of BSTFA with 1% TMCS to the reaction vial. The TMCS acts as a catalyst.[17]

-

Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block set to 60 °C for 30 minutes.[17]

-

Cooling: After the incubation period, remove the vial from the heating block and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.

Sources

- 1. Trimethylsilyl 3-trimethylsilyloxydecanoate | C16H36O3Si2 | CID 553117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Decanoic acid, TMS derivative [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sialic acid as a potential approach for the protection and targeting of nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trimethylsilyl cyanide | 7677-24-9 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Decanoic acid, trimethylsilyl ester (CAS 55494-15-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ [mdpi.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. thescipub.com [thescipub.com]

Trimethylsilyl 3-trimethylsilyloxydecanoate molecular weight

An in-depth technical guide detailing the molecular weight, chemical rationale, and analytical workflows for the di-TMS derivative of 3-hydroxydecanoic acid.

Executive Summary

Trimethylsilyl 3-trimethylsilyloxydecanoate is the di-trimethylsilyl (di-TMS) derivative of 3-hydroxydecanoic acid (also known as myrmicacin). In analytical chemistry and lipidomics, 3-hydroxydecanoic acid serves as a critical biomarker for bacterial endotoxins, specifically lipopolysaccharides (LPS) found in Gram-negative bacteria such as Helicobacter pylori and Pseudomonas species[1].

Because native hydroxy fatty acids are poorly suited for Gas Chromatography-Mass Spectrometry (GC-MS) due to their polarity, derivatization is mandatory. This whitepaper breaks down the exact molecular weight calculations, the mechanistic causality behind silylation, and a self-validating experimental protocol for its precise quantification.

Chemical Identity & Molecular Weight Calculation

To accurately identify this compound in mass spectrometry, precise molecular weight (MW) calculation is the foundational step. The derivatization process replaces two active hydrogen atoms (one from the carboxylic acid, one from the beta-hydroxyl group) with two trimethylsilyl (TMS) groups[2].

-

Base Compound: 3-Hydroxydecanoic acid ( C10H20O3 )

-

Net Chemical Change: Loss of 2 H atoms, addition of 2 Si(CH3)3 groups.

-

Derivative Formula: C16H36O3Si2

Table 1: Exact Molecular Weight Calculation of C16H36O3Si2

| Element | Atomic Weight ( g/mol ) | Atom Count | Total Mass Contribution ( g/mol ) |

| Carbon (C) | 12.011 | 16 | 192.176 |

| Hydrogen (H) | 1.008 | 36 | 36.288 |

| Oxygen (O) | 15.999 | 3 | 47.997 |

| Silicon (Si) | 28.085 | 2 | 56.170 |

| Total Molecular Weight | 332.631 g/mol |

(Note: The monoisotopic mass utilized for high-resolution MS is 332.2203 Da).

Mechanistic Rationale for Silylation (E-E-A-T Pillar 1)

Do not view derivatization merely as a sample preparation step; it is a fundamental alteration of the molecule's thermodynamic properties.

The Causality of Peak Tailing: Underivatized 3-hydroxydecanoic acid contains two highly polar functional groups (-OH and -COOH). In the gas phase, these groups act as strong hydrogen-bond donors and acceptors. When injected into a GC column, they interact aggressively with the silanol groups on the stationary phase. This causes severe peak tailing, thermal degradation at high injection port temperatures, and an artificially high boiling point.

The Silylation Solution: By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), the active protons are substituted with bulky, non-polar TMS groups.

-

Volatility: The elimination of hydrogen bonding drastically lowers the boiling point.

-

Thermal Stability: The TMS ether and TMS ester linkages protect the molecule from thermal decarboxylation.

-

Aerodynamic Profile: The molecule achieves a uniform, non-polar surface that interacts predictably with standard non-polar capillary columns (e.g., DB-5MS).

Fig 1: Silylation of 3-hydroxydecanoic acid to its di-TMS derivative.

Self-Validating Experimental Protocol (E-E-A-T Pillar 2)

A robust protocol must be self-validating. The greatest enemy of silylation is moisture, as water rapidly hydrolyzes both the BSTFA reagent and the resulting TMS derivatives back into free acids and silanols. The following step-by-step methodology incorporates built-in checks to ensure total reaction completion.

Step-by-Step Methodology: Extraction to GC-MS

-

Lipid Extraction & Spiking: Extract 3-hydroxy fatty acids from the biological matrix (e.g., bacterial pellet) using a chloroform/methanol (2:1 v/v) system. Self-Validation Step: Spike the sample with 10 µL of an internal standard (e.g., deuterated 3-hydroxydecanoic acid-d3) to monitor extraction recovery and derivatization efficiency.

-

Absolute Desiccation: Transfer the organic layer to a glass GC vial. Evaporate the solvent to absolute dryness under a gentle stream of ultra-high-purity Nitrogen ( N2 ) at 40°C. Causality: Even trace moisture will quench the BSTFA reagent, resulting in partial derivatization and split GC peaks.

-

Derivatization Reaction: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane) and 50 µL of anhydrous pyridine.

-

Why Pyridine? Pyridine acts as both a solvent to dissolve the polar lipid and an acid scavenger that drives the reaction forward by neutralizing the leaving groups.

-

-

Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 30 minutes. Let it cool to room temperature.

-

GC-MS Injection: Inject 1 µL of the derivatized sample in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

Fig 2: Self-validating GC-MS workflow for 3-hydroxydecanoic acid di-TMS.

Data Interpretation: Electron Impact (EI) Fragmentation

When subjected to 70 eV Electron Impact (EI) ionization, Trimethylsilyl 3-trimethylsilyloxydecanoate yields a highly specific and diagnostic fragmentation pattern[3]. Understanding these cleavages ensures absolute confidence in peak assignment.

Table 2: Diagnostic EI-MS Fragment Ions (70 eV)

| Fragment Ion (m/z) | Structural Assignment | Diagnostic Significance |

| 332 | [M]+ (Molecular Ion) | Confirms the total mass of the intact di-TMS derivative. |

| 317 | [M−CH3]+ | Universal for TMS derivatives; loss of a methyl group from the silicon atom. |

| 233 | α -cleavage at C3 | Cleavage between C3 and C4. Loss of the aliphatic tail ( C7H15 ). Confirms the hydroxyl group is at the C3 position. |

| 201 | α -cleavage at C3 | Cleavage between C2 and C3. Loss of the ester moiety ( CH2COOTMS ). |

| 73 | [Si(CH3)3]+ | Universal marker ion for the presence of a trimethylsilyl group. |

By monitoring the ratio of m/z 233 to m/z 201, analysts can definitively distinguish 3-hydroxydecanoic acid from its positional isomers (e.g., 2-hydroxydecanoic acid), as the alpha-cleavage sites will shift the resulting fragment masses accordingly.

References

-

Comparison of lipopolysaccharides composition of two different strains of Helicobacter pylori National Center for Biotechnology Information (PMC) URL:[Link]

-

PubChem Compound Summary for CID 553117: Trimethylsilyl 3-trimethylsilyloxydecanoate National Center for Biotechnology Information (PubChem) URL: [Link]

-

The scent gland chemistry of Gagrellinae: evidence for sequestration of myrmicacin (Contains EI-MS spectra for 3-hydroxydecanoic acid, 2TMS) ResearchGate / Journal of Chemical Ecology URL:[Link]

A Senior Application Scientist's Guide to the Discovery and Annotation of Novel Trimethylsilyl Derivatives in Metabolomics

Foreword: Beyond the Library Match

In the landscape of metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for its robustness, reproducibility, and broad coverage of primary metabolism.[1][2] Central to this technique is the process of chemical derivatization, and specifically, the use of trimethylsilylation (TMS) to render non-volatile metabolites, such as sugars, amino acids, and organic acids, amenable to GC analysis.[1][3] While matching an experimental spectrum to a library is the end goal for many, the true frontier of discovery lies in the signals that don't have a match. These unknown peaks represent the potential for identifying novel biomarkers, elucidating new metabolic pathways, or characterizing previously unknown xenobiotic metabolites.[4][5][6]

This guide is designed for the researcher who seeks to move beyond routine library searching. It is a technical deep-dive into the principles, protocols, and advanced strategies required to confidently discover, identify, and annotate novel TMS derivatives. We will explore not just the "how" but the critical "why" behind each step, grounding our discussion in the principles of chemical reactivity, mass spectral fragmentation, and robust analytical methodology.

Part 1: The Foundational Chemistry of Trimethylsilylation

The success of any GC-MS metabolomics experiment hinges on the quality and completeness of the derivatization. Silylation is a chemical reaction that replaces an active hydrogen in a molecule with a trimethylsilyl group (-Si(CH₃)₃).[1] This fundamental transformation achieves two critical goals: it reduces the polarity of the original compound and increases its volatility, making it suitable for gas-phase analysis.[3][7]

The reaction targets functional groups with labile hydrogens, including alcohols, carboxylic acids, amines, and thiols.[3][7] The most common reagents used in metabolomics are N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), favored for their high silylation potential and the volatile nature of their byproducts.[1]

The Two-Step Derivatization: A Self-Validating Protocol

For complex biological mixtures, a two-step derivatization process is the gold standard. This approach is crucial for obtaining reproducible and unambiguous results, particularly for metabolites containing carbonyl groups like sugars.

-

Methoximation: The first step involves protecting aldehyde and keto groups by converting them into their methoxime derivatives.[3]

-

Causality: This is not an optional step. Sugars in their native form can exist in multiple isomeric forms (anomers) in solution. If silylated directly, each anomer would produce a different derivative, resulting in multiple chromatographic peaks for a single sugar, hopelessly complicating the analysis. Methoximation "locks" the sugar in its open-chain form, preventing this issue and drastically simplifying the resulting chromatogram.[1][3]

-

-

Trimethylsilylation: The second step is the silylation reaction itself, where a reagent like MSTFA is added to replace all remaining active hydrogens with TMS groups.[3]

Experimental Protocol: Standard Two-Step Derivatization

This protocol is a robust starting point for the analysis of polar metabolites in dried biological extracts.

Materials:

-

Dried sample extract

-

Pyridine

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Heating block or thermal shaker

-

GC-MS vials with inserts

Procedure:

-

Reagent Preparation: Prepare a 20 mg/mL solution of Methoxyamine HCl in pyridine. This solution should be prepared fresh regularly and stored under an inert atmosphere if possible.

-

Methoximation: Add 40 µL of the MeOx solution to the dried sample extract. Ensure the extract is fully dissolved.

-

Incubation 1: Cap the vial tightly and incubate at 30-37°C for 90 minutes with gentle shaking.[3][8] This ensures the methoximation reaction goes to completion.

-

Silylation: After cooling to room temperature, add 20-40 µL of MSTFA to the vial.

-

Incubation 2: Re-cap the vial and incubate at 37°C for 30 minutes with shaking.[8] This drives the silylation of all active hydrogens.

-

Analysis: The sample is now ready for GC-MS analysis. It is critical to analyze the sample promptly, as TMS derivatives can be susceptible to hydrolysis from atmospheric moisture.[8][9]

Part 2: The Analytical Engine - GC-MS for TMS Derivative Analysis

Gas Chromatography-Mass Spectrometry is the premier platform for analyzing TMS derivatives due to its high chromatographic resolution and the information-rich nature of Electron Ionization (EI) mass spectra.[2]

Key GC-MS Parameters

-

Gas Chromatograph (GC):

-

Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used. These columns provide excellent separation for a wide range of TMS-derivatized metabolites.[1]

-

Injection: A split/splitless inlet is standard. For untargeted profiling, a split injection (e.g., 10:1 or 20:1) is often used to prevent column overloading.

-

Temperature Program: A typical program starts at a low temperature (e.g., 60-70°C) and ramps up to a high temperature (e.g., 325°C) at a controlled rate (e.g., 10°C/min).[10] This allows for the separation of compounds with a wide range of boiling points.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard. EI is a high-energy ionization technique that causes reproducible fragmentation of molecules. This fragmentation pattern is like a fingerprint, which is essential for both library matching and structural elucidation of unknowns.[2]

-

Mass Analyzer: Quadrupole and Time-of-Flight (TOF) analyzers are common. High-resolution instruments like GC-QTOF offer highly accurate mass measurements, which can be used to determine the elemental composition of unknown ions, a powerful tool for identification.[2]

-

Acquisition Mode: Data is typically acquired in full scan mode to capture all fragment ions, which is necessary for identifying unknowns.[1]

-

Workflow Visualization

Caption: High-level workflow for metabolomics analysis using TMS derivatization and GC-MS.

Part 3: Strategies for Discovering Novel Derivatives

When a high-quality spectrum is not found in a database like NIST or Golm, the real scientific investigation begins.[11] The process of annotating a novel derivative is a systematic puzzle, combining chemical logic, spectral interpretation, and advanced analytical techniques.

Manual Interpretation of EI Mass Spectra

The fragmentation patterns of TMS derivatives are often predictable. Understanding these patterns is the first step in deducing the structure of an unknown.

-

The Telltale Ions: The presence of specific ions is highly indicative of a TMS derivative.

-

m/z 73: This is the base peak for many TMS compounds, representing the trimethylsilyl cation, [Si(CH₃)₃]⁺. Its presence is a near-certain confirmation of a silylated molecule.

-

m/z 147: This ion, [ (CH₃)₂Si=O-Si(CH₃)₃ ]⁺, is characteristic of a derivative with two TMS groups on adjacent carbons or on a carboxylic acid group.

-

[M-15]⁺: A very common fragment resulting from the loss of a single methyl group (CH₃) from the silicon atom.[2] This is often the first clue to the molecular weight of the derivatized compound (M).

-

-

α-Cleavage: The most dominant fragmentation mechanism is cleavage of the carbon-carbon bond adjacent to the silylated functional group (α-cleavage).[12] By identifying the masses of these fragment ions, one can piece together the carbon skeleton of the original molecule.

| Characteristic Ion (m/z) | Structure / Origin | Significance |

| 73 | [Si(CH₃)₃]⁺ | Ubiquitous indicator of a TMS group. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Suggests multiple TMS groups in close proximity. |

| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl group from a TMS moiety; helps determine molecular weight. |

| [M-90]⁺ | [M - (CH₃)₃SiOH]⁺ | Loss of trimethylsilanol, often seen in TMS ethers.[12] |

| 103, 205, 217, 307 | Various | Characteristic fragments from TMS-derivatized sugars and alditols.[12][13] |

Table 1: Common characteristic ions observed in the EI mass spectra of TMS derivatives and their structural significance.

Stable Isotope Labeling: The Definitive Confirmation

Stable isotope labeling is an exceptionally powerful technique for confirming the identity of novel derivatives and determining the number of active hydrogens in the original molecule.[14][15][16]

-

Methodology: The standard derivatization protocol is performed in parallel using both the standard, unlabeled MSTFA and a deuterated version, such as d₉-MSTFA, where the nine hydrogens on the three methyl groups are replaced with deuterium.

-

Causality: Each TMS group added to a metabolite using d₉-MSTFA will increase the mass of that group by 9 Daltons. By comparing the mass spectrum of the unknown peak from the unlabeled sample with the spectrum from the labeled sample, one can count the number of TMS groups attached. For example, a peak at m/z 350 in the unlabeled sample that shifts to m/z 377 in the labeled sample (a mass shift of 27 Da) definitively proves that the molecule contains three TMS groups (3 x 9 Da = 27 Da). This information provides an absolute constraint on the possible structures of the parent molecule.[17]

Advanced Computational and Machine Learning Tools

The metabolomics community is increasingly leveraging computational power to address the challenge of unknown identification.

-

Retention Index (RI) Prediction: In gas chromatography, the retention time of a compound is highly reproducible under constant conditions. By analyzing a series of standards (e.g., FAMEs or n-alkanes), we can convert retention times into retention indices (RI), which are more portable between laboratories.[18] Machine learning models can predict the RI of a hypothetical TMS derivative based on its chemical structure.[18][19] This allows researchers to filter potential candidates for an unknown: if a candidate structure has a predicted RI that is vastly different from the experimentally observed RI, it can be confidently rejected.[19]

-

In-Silico Fragmentation and Spectral Prediction: Tools like MetFrag and Sirius can take a candidate structure, predict its EI fragmentation pattern in silico, and compare this predicted spectrum to the experimental data.[20]

-

Machine Learning for Structure Elucidation: More advanced methods, such as CSI:IOKR (Compound Structure Identification:Input Output Kernel Regression), use machine learning to directly map the relationship between mass spectra and molecular fingerprints.[21] These models are trained on large libraries of known spectra and can propose likely substructures or even complete structures for novel derivatives without relying on direct library matching.[21]

Caption: Integrated workflow for the annotation of novel TMS derivatives.

Part 4: Overcoming Critical Challenges

The path to identifying novel derivatives is not without its pitfalls. A senior scientist must anticipate and mitigate these challenges to ensure data integrity.

-

Derivative Instability: TMS derivatives are susceptible to hydrolysis, especially in the presence of trace amounts of water.[9] This leads to signal degradation over time.

-

Mitigation: The most effective solution is the adoption of fully automated, online derivatization systems.[1][8][10] These systems perform the derivatization immediately before injection for each sample in the sequence, ensuring that every sample is analyzed after an identical incubation time and minimizing exposure to the atmosphere.[8][10] This dramatically improves reproducibility and is essential for large-scale studies.[1] When automation is not available, samples should be stored at -20°C or lower and analyzed within 24-72 hours.[8][9]

-

-

Artifact Peaks: Silylation reagents themselves, or byproducts from the reaction, can appear as peaks in the chromatogram. It is crucial to run a reagent blank (performing the full derivatization protocol with no sample) to identify and exclude these peaks during data processing.

-

Incomplete Derivatization: If the reaction does not go to completion, molecules with multiple derivatization sites may produce a mixture of partially and fully silylated products, leading to multiple peaks and inaccurate quantification. Ensuring optimized reaction times, temperatures, and reagent concentrations is key.[1]

Part 5: Future Perspectives

The discovery of novel TMS derivatives will continue to be a vital part of metabolomics research, pushing the boundaries of our understanding of biology. The future lies in the tighter integration of analytical chemistry with advanced data science. We can anticipate the growth of community-sourced spectral libraries, more powerful and accessible machine learning tools for real-time annotation, and analytical platforms that combine the separation power of GC with the structural elucidation capabilities of tandem mass spectrometry (GC-MS/MS) to further demystify the unknowns in our samples.[2][22] By embracing a systematic, multi-faceted approach to identification, we can turn every unidentifiable peak into an opportunity for discovery.

References

- WuXi AppTec DMPK. (2025, December 30). Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling. WuXi AppTec.

- O'Maille, G., et al. (n.d.).

- Unknown. (2025, March 9).

- Gauthier, P., et al. (2023, March 23). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. PMC.

- Raina, P., et al. (2013, October 4). The use of trimethylsilyl cyanide derivatization for robust and broad-spectrum high-throughput gas chromatography-mass spectrometry based metabolomics. PubMed.

- Dias, D. A., et al. (2016, December 29). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC.

- Shimadzu. (n.d.).

- Aksenov, A. A., et al. (2022, September 15).

- Petersson, G. (n.d.). Gas chromatography-mass spectrometry of sugars and related hydroxy acids as trimethylsilyl derivatives.

- Pérez-Castaño, E., et al. (2022, March 1). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. MDPI.

- Creative Proteomics. (n.d.). Overview of Stable Isotope Metabolomics.

- Pau-Roblot, C., et al. (2014, November 1).

- Hilaris Publisher. (n.d.). Isotope labeling-assisted metabolomics: Novel workflows for improved LC-HRMS based research. Hilaris Publisher.

- Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. Thermo Fisher Scientific.

- Barupal, D. K., et al. (2022, April 11).

- Bednarczyk, D., et al. (1989, June 4). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics.

- EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS.

- Schrimpe-Rutledge, A. C., et al. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.

- Mandal, A. (2019, February 26). Challenges in Targeted Metabolomics. News-Medical.

- Bakshi, M. (2024, July 30). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Technology Networks.

- Castells-Tomás, M., et al. (2022, April 6). Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites.

- Ramaswamy, S. (n.d.). Gas Chromatographic Identification of the TMS-Derivatives of Non-Volatile Phenolic Acids.

- Petersson, G. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives.

- Johnson, C. H., et al. (n.d.). Challenges and Opportunities of Metabolomics. PMC.

- Higashi, T. (2000). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids.

- Pinu, F. R., et al. (n.d.). Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine. PMC.

- GSC Online Press. (2025, October 28). Novel biomarkers in early disease detection. GSC Online Press.

- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Trimethylsilanol (TMS) Detection. BenchChem.

- Patti, G. J. (n.d.). Chemical Discovery in the Era of Metabolomics. PMC.

- Tsugawa, H., et al. (2019). Challenges, progress and promises of metabolite annotation for LC–MS-based metabolomics. Current Opinion in Biotechnology, 55, 44-50.

- Domingo-Almenara, X., et al. (n.d.). Annotation: a computational solution for streamlining metabolomics analysis. PMC.

- Adaway, J. E., et al. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC.

- Ahmad, I., et al. (n.d.).

- Precision for Medicine. (2023, March 9). Advancing Use of Biomarkers in CNS Drug Discovery and Development.

- Clinical Chemistry. (n.d.).

- Pal, M. (2020, March 17). 5 Applications of Biomarkers in Drug Discovery and Development. Kolabtree.

- Ma, J., et al. (2018, May 17). Emerging Applications of Metabolomics in Drug Development. Avens Publishing Group.

- Lihtamo, A. (n.d.). Computational methods for annotation of metabolites in untargeted LC-MS analysis. LUTPub.

- Wu, C., et al. (n.d.).

- Separation Science. (2026, February 17). Biomarker Discovery Using LC-MS/MS: Integrative Omics Strategies for Early Disease Detection.

Sources

- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Chemical Discovery in the Era of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avens Publishing Group - Emerging Applications of Metabolomics in Drug Development [avensonline.org]

- 7. Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Challenges and Opportunities of Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 13. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 14. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. mdpi.com [mdpi.com]

- 17. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. lutpub.lut.fi [lutpub.lut.fi]

- 21. Machine learning for identification of silylated derivatives from mass spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biomarker Discovery Using LC-MS/MS: Integrative Omics Strategies for Early Disease Detection | Separation Science [sepscience.com]

Role of silylation in enhancing compound volatility for GC-MS

The Role of Silylation in Enhancing Compound Volatility for GC-MS: A Mechanistic and Practical Guide

Executive Summary Gas chromatography-mass spectrometry (GC-MS) is a gold-standard analytical technique for metabolomics, forensics, and drug development. However, its utility is fundamentally restricted by the volatility and thermal stability of the analytes. As a Senior Application Scientist, I frequently encounter complex biological matrices where target metabolites—such as sugars, amino acids, and organic acids—are highly polar and non-volatile. This whitepaper elucidates the physicochemical causality behind silylation, providing a mechanistic understanding of reagent selection, a self-validating two-step derivatization workflow, and robust protocols for immediate laboratory implementation.

The Physicochemical Imperative for Derivatization

To understand why silylation is necessary, we must look at the molecular interactions of the analytes. Compounds containing active hydrogens (e.g., -OH, -COOH, -NH₂, -SH) exhibit strong intermolecular hydrogen bonding. This network of non-covalent interactions drastically increases boiling points and decreases thermal stability, often leading to thermal degradation or irreversible adsorption onto the GC column's stationary phase (1)[1].

Silylation chemically masks these polar groups by replacing the active hydrogen with a bulky, non-polar silyl group—most commonly a trimethylsilyl (TMS) moiety. This transformation eliminates hydrogen bonding, thereby exponentially increasing volatility, enhancing thermal stability, and dramatically improving peak shape and detector sensitivity (2)[2].

Mechanistic Principles of Silylation

The silylation reaction is not magic; it proceeds via a predictable bimolecular nucleophilic substitution (Sₙ2) mechanism. The heteroatom of the analyte (acting as the nucleophile) attacks the silicon atom of the silylating reagent (the electrophile). The formation of the new Si-heteroatom bond occurs synchronously with the departure of the reagent's leaving group (2)[2].

The thermodynamic driving force is the formation of a highly stable silicon-oxygen (or Si-N, Si-S) bond. The ease of reactivity strictly follows the nucleophilicity and steric accessibility of the functional groups: Alcohol > Phenol > Carboxyl > Amine > Amide [2].

SN2 nucleophilic attack mechanism in GC-MS silylation derivatization.

Reagent Selection Matrix

Selecting the correct silylating reagent is dictated by the steric hindrance of the analyte, the required stability of the derivative, and the chromatographic interference of the reaction byproducts. The three most prominent reagents are BSTFA, MSTFA, and MTBSTFA, often supplemented with TMCS as a catalyst (3)[3].

Table 1: Comparative Analysis of Common Silylation Reagents

| Reagent | Target Functional Groups | Key Advantages | Disadvantages / Considerations |

| BSTFA | Alcohols > Phenols > Carboxylic Acids > Amines > Amides | Highly reactive and versatile. Reaction byproducts are highly volatile and do not interfere with early-eluting peaks[3]. | TMS derivatives are highly sensitive to moisture[3]. |

| MSTFA | Same as BSTFA | The most volatile TMS-amide available. Byproducts elute with the solvent front, making it ideal for early-eluting compounds (4)[4]. | Highly moisture-sensitive. |

| MTBSTFA | Hydroxyl, carboxyl, thiol, primary/secondary amines | Produces TBDMS derivatives which are vastly more stable and moisture-resistant than TMS derivatives. Yields >96%[4]. | Bulky tert-butyl group causes steric hindrance; struggles to derivatize crowded functional groups[3]. |

| TMCS (Catalyst) | Hindered groups (secondary amines, amides) | Added at 1-10% to BSTFA/MSTFA. Significantly enhances silylating power by acting as a strong electron donor catalyst[3]. | Corrosive and highly moisture-sensitive. |

The Two-Step Workflow: Methoximation-Silylation

When analyzing complex metabolomes containing reducing sugars or α-keto acids, direct silylation is fundamentally flawed. Reducing sugars exist in a dynamic equilibrium between open-chain and multiple cyclic anomeric forms. Direct silylation freezes this equilibrium, yielding multiple chromatographic peaks for a single metabolite, which dilutes the signal and confounds mass spectral libraries (5)[5].

To establish a self-validating system, a two-step methoximation-silylation workflow is mandatory:

-

Methoximation (MeOx): Methoxyamine hydrochloride reacts with aldehyde and ketone groups to form stable oximes. This prevents tautomerization, locks sugars into their open-chain conformation, and prevents the decarboxylation of α-keto acids ().

-

Silylation: Subsequent addition of a silylating reagent (e.g., MSTFA) targets the remaining hydroxyl, carboxyl, and amine groups to confer volatility[5].

Two-step methoximation and silylation workflow for GC-MS metabolomics.

Validated Experimental Protocol: Automated/Manual Derivatization

The following methodology is a field-proven protocol for the extraction and derivatization of polar metabolites (e.g., amino acids, organic acids, sugars) prior to GC-MS analysis (6)[6].

Critical Prerequisite: Absolute Anhydrous Conditions Water is a highly potent competing nucleophile. Even trace moisture will rapidly hydrolyze both the silylating reagent and the derivatized analytes, reverting them to their non-volatile native states[2].

Step-by-Step Methodology:

-

Sample Drying: Transfer the extracted sample (e.g., 50-100 µL of biological extract) into a glass GC vial. Evaporate to absolute dryness using a vacuum centrifuge (SpeedVac) or a gentle stream of ultra-pure nitrogen[3].

-

Methoximation: Add 10-20 µL of Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine) to the dried residue. Pyridine acts as both an excellent solvent for polar metabolites and an acid scavenger to neutralize reaction byproducts[2][6].

-

First Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a thermal shaker at 30°C for 90 minutes at 600 rpm to ensure complete dissolution and oxime formation[6].

-

Silylation: Add 90 µL of MSTFA containing 1% TMCS directly to the reaction mixture[6].

-

Second Incubation: Incubate the mixture at 37°C for an additional 30 minutes at 600 rpm. (Note: For highly sterically hindered compounds, incubation at 60°C for 45 minutes may be required)[6].

-

Cooling and Injection: Transfer the vials to the autosampler cooling tray (4°C). Inject 1 µL into the GC-MS immediately. To minimize variability, sequence the automated derivatization so that injection occurs precisely after the cooling step for each sample[6].

References

-

IntechOpen : Derivatization Methods in GC and GC/MS. 1

-

The Bumbling Biochemist : Derivatization of metabolites for GC-MS via methoximation+silylation. 7

-

Colorado State University : GC Derivatization. 2

-

BenchChem : A Comparative Guide to Silane Derivatization Reagents for GC Analysis. 3

-

ResearchGate : Derivatization steps prior to GC–MS analysis. 5

-

Thermo Fisher Scientific : Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol.6

-

Thermo Fisher Scientific : Silylation Reagents. 4

Sources

- 1. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

Introduction to Trimethylsilylation for Fatty Acid Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Free fatty acids (FFAs) are fundamental to numerous biological processes and serve as critical biomarkers in disease research and as quality indicators in various industries. Their analysis, however, presents a significant analytical challenge. The inherent polarity of the carboxylic acid functional group and the strong intermolecular hydrogen bonding result in low volatility, making direct analysis by gas chromatography (GC) problematic, often leading to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[1]

To surmount these obstacles, chemical derivatization is an indispensable step. This process modifies the analyte to enhance its analytical properties. Silylation, specifically the introduction of a trimethylsilyl (TMS) group, is one of the most robust and widely employed derivatization techniques in the field.[2][3] By replacing the active hydrogen of the carboxylic acid with a nonpolar, sterically shielding TMS group, the resulting TMS ester becomes significantly more volatile, less polar, and more thermally stable.[2][3][4] This guide provides a comprehensive overview of the principles, reagents, and a field-proven protocol for the trimethylsilylation of fatty acids, enabling researchers to achieve reliable and high-quality data in their analytical workflows.

The Core Principle: Why Silylation Works

The efficacy of trimethylsilylation lies in a straightforward chemical transformation that dramatically alters the physicochemical properties of the fatty acid molecule. The reaction involves the replacement of the acidic proton on the hydroxyl moiety of the carboxylic acid group with a trimethylsilyl group, -Si(CH₃)₃.

This conversion from a carboxylic acid to a trimethylsilyl ester achieves several critical objectives for GC analysis:

-

Elimination of Hydrogen Bonding: The primary reason for the low volatility of fatty acids is their ability to form strong hydrogen bonds with each other. By replacing the active hydrogen, this bonding is eliminated.[4]

-

Increased Volatility: With the intermolecular forces significantly reduced, the molecule requires less thermal energy to transition into the gas phase, a prerequisite for GC analysis.[2][3][4]

-

Enhanced Thermal Stability: The resulting TMS ester is more resistant to thermal degradation in the high-temperature environment of the GC injector and column.[2]

-

Improved Chromatography: The derivatized analytes are less polar, leading to more symmetrical (Gaussian) peak shapes and improved separation on common non-polar and mid-polar GC columns.[1]

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Trimethylsilyl 3-trimethylsilyloxydecanoate

Application Note: GC-MS Analysis of 3-Hydroxydecanoic Acid as its Trimethylsilyl Derivative

Abstract and Introduction

Medium-chain hydroxy fatty acids, such as 3-hydroxydecanoic acid, are significant biomarkers and metabolic intermediates in various biological systems. Their accurate identification and quantification are crucial in fields ranging from microbiology to clinical diagnostics and drug development. Gas chromatography-mass spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering high resolution and sensitivity.[1][2] However, the inherent polarity and low volatility of hydroxy fatty acids, stemming from their carboxyl and hydroxyl functional groups, preclude their direct analysis by GC.[3]

To overcome this limitation, chemical derivatization is employed to replace the active hydrogen atoms with non-polar moieties, thereby increasing volatility and thermal stability.[4][5] Silylation, the introduction of a trimethylsilyl (TMS) group, is one of the most robust and widely used derivatization strategies in metabolomics.[6][7] This process converts the polar -COOH and -OH groups into their corresponding TMS ester and TMS ether, respectively.

This application note provides a comprehensive, field-proven protocol for the analysis of 3-hydroxydecanoic acid. It details the derivatization procedure to form Trimethylsilyl 3-trimethylsilyloxydecanoate, optimized GC-MS instrument parameters, and a guide to interpreting the resulting mass spectrum, including the characteristic fragmentation patterns essential for confident identification.

Principle of Silylation for GC-MS Analysis

The core principle of silylation is the replacement of labile protons on functional groups with a trimethylsilyl (TMS) group, (CH₃)₃Si-. This transformation is critical for several reasons:

-

Increased Volatility: The substitution of a polar O-H or COOH bond with a non-polar O-Si or COO-Si bond drastically reduces intermolecular hydrogen bonding, which in turn lowers the boiling point of the analyte and makes it suitable for gas-phase chromatography.[3]

-

Enhanced Thermal Stability: TMS derivatives are generally more stable at the high temperatures required in the GC injector and column, preventing on-column degradation and ensuring reproducible analysis.[7]

-

Characteristic Mass Spectra: The presence of silicon imparts a distinct isotopic pattern and directs fragmentation pathways in the mass spectrometer, often yielding structurally informative ions that facilitate unambiguous compound identification.[8]

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7] These reagents are highly effective and produce volatile by-products that do not interfere with the chromatography.[3] For compounds that are difficult to silylate, such as sterically hindered hydroxyls, the addition of a catalyst like trimethylchlorosilane (TMCS) is often employed to increase the reactivity of the silylating agent.[4]

The derivatization of 3-hydroxydecanoic acid involves a two-fold reaction where both the carboxylic acid and the secondary hydroxyl group are converted to their TMS analogues, yielding Trimethylsilyl 3-trimethylsilyloxydecanoate, as illustrated below.

Caption: Silylation of 3-hydroxydecanoic acid to increase volatility for GC-MS.

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to these steps, particularly the maintenance of anhydrous conditions, is critical for achieving complete and reproducible derivatization.

Materials and Reagents

-

3-hydroxydecanoic acid standard

-

Silylating Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine or Acetonitrile

-

Anhydrous Dichloromethane

-

2 mL GC vials with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for evaporation

-

Microsyringes

Sample Preparation and Derivatization Workflow

Causality Note: The complete removal of water is the most critical step in this protocol. Silylating reagents react preferentially with water, which will consume the reagent, inhibit the derivatization of the target analyte, and lead to poor recovery and reproducibility.[3]

-

Sample Drying (Lyophilization or Evaporation):

-

Aliquot the sample containing 3-hydroxydecanoic acid (e.g., from a biological extract or a standard solution) into a 2 mL GC vial.

-

Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas at 50°C.[9] For aqueous samples, freeze-drying (lyophilization) is the preferred method. Ensure the final residue is completely free of moisture.

-

-

Reconstitution:

-

Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample residue. Vortex briefly to dissolve the analyte.

-

Rationale: Pyridine can act as a catalyst and an acid scavenger, driving the reaction to completion. Acetonitrile is a good alternative aprotic solvent.

-

-

Derivatization Reaction:

-

Add 100 µL of MSTFA + 1% TMCS to the vial.[3] The reagent should be in significant excess to ensure the reaction goes to completion.

-

Immediately cap the vial tightly. Ensure the cap has a high-quality PTFE septum to prevent moisture ingress and sample loss.

-

Vortex the mixture for 30 seconds.

-

Incubate the vial in a heating block or oven at 70°C for 60 minutes.[3][9]

-

Rationale: Heating accelerates the reaction rate, ensuring that even sterically hindered groups are derivatized within a reasonable timeframe.[4]

-

-

Cooling and Analysis:

-

Allow the vial to cool to room temperature before opening.

-

The sample is now ready for injection into the GC-MS system. If the concentration is expected to be high, the sample can be diluted with an anhydrous solvent like dichloromethane.

-

Caption: Step-by-step workflow for the silylation of 3-hydroxydecanoic acid.

GC-MS Instrumentation and Parameters

The following parameters serve as a robust starting point and can be further optimized based on the specific instrumentation and desired resolution.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column.[9] |

| Injector Temperature | 280°C | Ensures rapid volatilization of the TMS derivative without thermal degradation. |

| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Provides consistent retention times and optimal column performance. |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A mid-polarity column that provides excellent separation for a wide range of derivatized metabolites.[9] |

| Oven Program | 70°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | A standard program that effectively separates medium-chain fatty acid derivatives from solvent and by-products.[9] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, library-searchable fragmentation patterns.[1] |

| Ionization Energy | 70 eV | The industry standard for EI, providing consistent fragmentation and extensive library data.[9] |

| Ion Source Temp. | 230°C | A typical source temperature that minimizes analyte degradation while ensuring efficient ionization. |

| Quadrupole Temp. | 150°C | Maintains mass accuracy and prevents contamination of the mass analyzer. |

| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and the MS.[9] |

| Scan Range | m/z 40 - 650 | A wide scan range to capture the molecular ion and all significant fragment ions.[1] |

Expected Results and Data Interpretation

Mass Spectrum of Trimethylsilyl 3-trimethylsilyloxydecanoate

The electron ionization mass spectrum of the di-TMS derivative of 3-hydroxydecanoic acid (Molecular Weight: 332.6 g/mol ) is highly characteristic.[10] While the molecular ion ([M]⁺• at m/z 332) may be of low abundance or absent, several diagnostic fragment ions allow for confident identification.[11][12]

-

m/z 317 ([M-15]⁺): This ion arises from the loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common fragmentation for silylated compounds and helps to confirm the molecular weight.[12]

-

m/z 233: This is typically the most abundant and diagnostically significant ion in the spectrum.[11] It is formed by the α-cleavage at the C3-C4 bond, which is a characteristic fragmentation pathway for TMS ethers.[13] Its formation is highly favorable as it results in a stable, resonance-delocalized cation.

-

m/z 147: A common rearrangement ion, [(CH₃)₃Si-O-Si(CH₃)₂]⁺, observed in compounds containing two or more TMS groups.[14] Its presence is strong evidence of a di-silylated molecule.

-

m/z 117: This fragment, [C(=O)OSi(CH₃)₃]⁺, is characteristic of the trimethylsilyl ester group and is often formed via a McLafferty-type rearrangement.[15]

-

m/z 73: The trimethylsilyl cation, [(CH₃)₃Si]⁺, which is the base peak or a major ion in virtually all TMS derivative spectra.[8]

Caption: Primary fragmentation pathways for Trimethylsilyl 3-trimethylsilyloxydecanoate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of 3-hydroxydecanoic acid via trimethylsilylation. By explaining the causality behind critical steps, such as the necessity for anhydrous conditions and the choice of derivatization parameters, this guide equips researchers with a robust method for reliable and reproducible quantification and identification. The outlined instrumental parameters and the detailed interpretation of the characteristic mass spectral fragments provide a comprehensive framework for incorporating this analysis into metabolomics, clinical research, and drug development workflows.

References

-

Sanders, J. (n.d.). Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). Trimethylsilyl 3-trimethylsilyloxydecanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Retrieved from [Link]

-

Cahoon, E. B., et al. (2001). Mass spectra of FAME-TMS derivatives of hydroxyl fatty acid peaks. ResearchGate. Retrieved from [Link]

-

Neumann, E., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLOS ONE. Retrieved from [Link]

-

Evershed, R. P., et al. (1995). Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed. Retrieved from [Link]

-

Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? ResearchGate. Retrieved from [Link]

-

Petersson, G. (1972). Mass spectra of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. Retrieved from [Link]

-

SpectraBase. (n.d.). Trimethylsilyl 3-[(trimethylsilyl)oxy]decanoate. John Wiley & Sons, Inc. Retrieved from [Link]

-

Metze, D., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

Permentier, H., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Retrieved from [Link]

-

Amanote Research. (n.d.). Analysis of Hydroxy Fatty Acids as Pentafluorobenzyl. Retrieved from [Link]

-

Harvey, D. J., & Vouros, P. (2019). EI Mass spectra of the TMS derivatives of (a) 2‐hydroxybutyric acid... ResearchGate. Retrieved from [Link]

-

Kollmeier, A. S. (2021). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Freie Universität Berlin. Retrieved from [Link]

-

JoVE. (2017). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. Retrieved from [Link]

-